molecular formula C25H23ClN2O5S B2673419 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 894029-55-1

2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2673419
CAS No.: 894029-55-1
M. Wt: 498.98
InChI Key: RALBAJDDSWDTPO-UHFFFAOYSA-N
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Description

2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The indole derivative is then sulfonylated using 3-chlorobenzyl chloride in the presence of a base such as triethylamine.

    Acetamide Formation: The final step involves the reaction of the sulfonylated indole with 3,4-dimethoxyphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitro or halogenated derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding sulfonylation reactions and the behavior of indole derivatives.

Biology

Biologically, 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Researchers are particularly interested in its anti-inflammatory and anticancer properties, given the presence of the indole and sulfonyl functional groups.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to its complex structure.

Mechanism of Action

The mechanism of action of 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can intercalate with DNA, while the sulfonyl group can form strong interactions with protein targets. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide: Has a different substitution pattern on the phenyl ring, potentially altering its properties.

Uniqueness

The presence of the 3-chlorobenzyl group in 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide makes it unique compared to its analogs. This chlorine atom can influence the compound’s electronic properties and reactivity, making it a distinct entity in its class.

Properties

IUPAC Name

2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O5S/c1-32-22-11-10-19(13-23(22)33-2)27-25(29)15-28-14-24(20-8-3-4-9-21(20)28)34(30,31)16-17-6-5-7-18(26)12-17/h3-14H,15-16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALBAJDDSWDTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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